molecular formula C₂₀H₃₃N₃O₃ B1147041 N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea CAS No. 391053-61-4

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea

Katalognummer B1147041
CAS-Nummer: 391053-61-4
Molekulargewicht: 363.49
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Wirkmechanismus

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea exerts its pharmacological effects by inhibiting GSK-3, which is involved in various signaling pathways. GSK-3 regulates the activity of various transcription factors, including β-catenin, which plays a critical role in cell proliferation and differentiation. By inhibiting GSK-3, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea promotes the accumulation of β-catenin, which leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to have various biochemical and physiological effects. In cancer cells, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. In diabetes research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea promotes insulin secretion by activating the β-catenin signaling pathway. In neurodegenerative disorder research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea promotes neuronal differentiation by activating the Wnt signaling pathway.

Vorteile Und Einschränkungen Für Laborexperimente

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for GSK-3, making it an ideal tool for studying the role of GSK-3 in various cellular processes. However, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea also has limitations. It has a short half-life and can be rapidly metabolized in vivo, which limits its therapeutic potential. Additionally, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea can have off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea. One area of research is to develop more potent and selective GSK-3 inhibitors that can overcome the limitations of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea. Another area of research is to investigate the therapeutic potential of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research can focus on understanding the molecular mechanisms underlying the pharmacological effects of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea, which can lead to the development of new therapeutic strategies.

Synthesemethoden

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 4-chlorophenylisocyanate with cyclohexylamine, followed by the reaction of the resulting product with tert-butyl 2-amino-3-hydroxypropionate. The final step involves the reaction of the resulting product with phenylisocyanate to yield N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been extensively studied for its therapeutic potential in various diseases. In cancer research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to promote insulin secretion and improve glucose tolerance. In neurodegenerative disorder research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to promote neuronal differentiation and protect against neuronal damage.

Eigenschaften

CAS-Nummer

391053-61-4

Produktname

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea

Molekularformel

C₂₀H₃₃N₃O₃

Molekulargewicht

363.49

Synonyme

N-Cyclohexyl-N’-[4-[2-[(1,1-dimethylethyl)amino]-3-hydroxypropoxy]phenyl]urea; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.